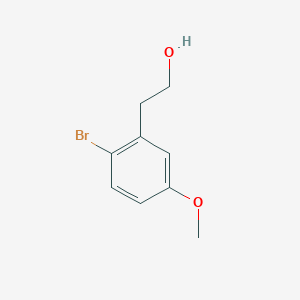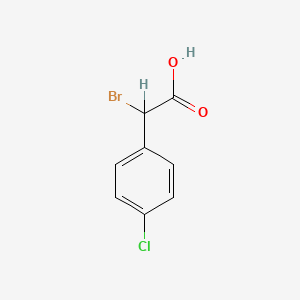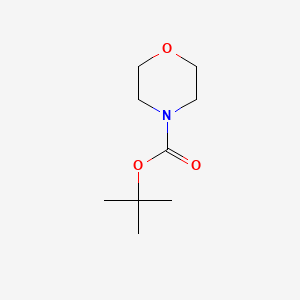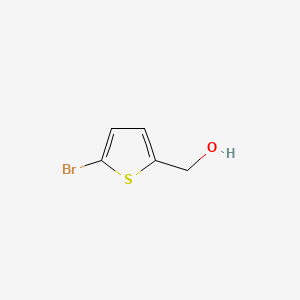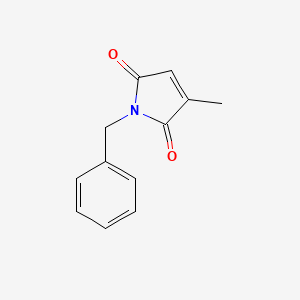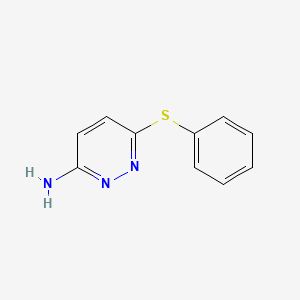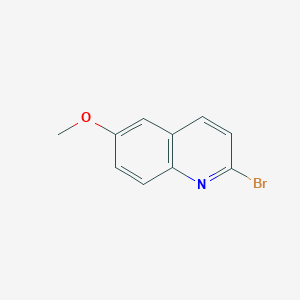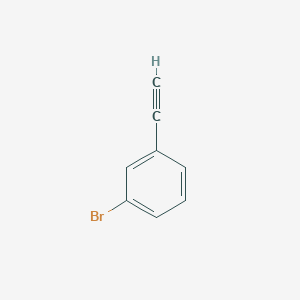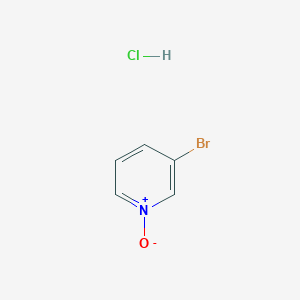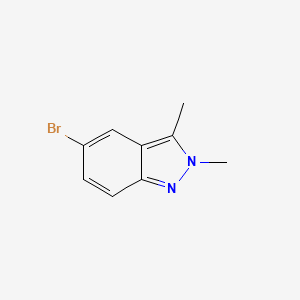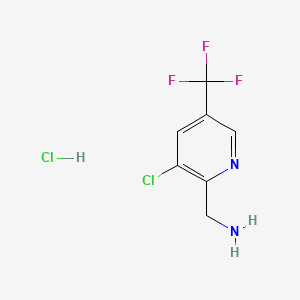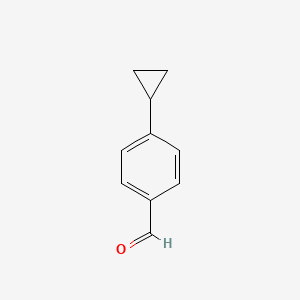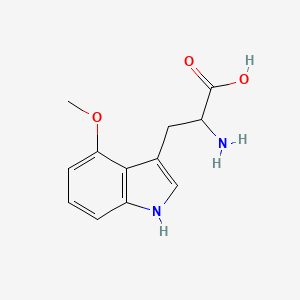
2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid, is a derivative of tryptophan, an essential amino acid with a wide range of physiological and biochemical functions. It is characterized by the presence of an indole ring, which is a structure found in many pharmacologically active compounds.
Synthesis Analysis
The synthesis of related racemic 2-amino-3-(heteroaryl)propanoic acids, which share a similar structure to the compound , has been achieved with yields ranging from 48-94% by reducing 3-(heteroaryl)-2-(hydroxyimino)propanoic acids with zinc dust and formic acid. This method avoids the hydrogenolysis of bromine on the thiophene nucleus, which can be a concern in other synthetic routes . Another related synthesis involves the preparation of amino acids with a naphthyl group, which is achieved through bromination, acylation, Bucherer Berg's reaction, and hydrolysis, with an overall yield of 68% .
Molecular Structure Analysis
The molecular structure of a closely related compound, (S)-2-amino-3-(1H-indol-3-yl)propanoic acid, has been investigated through X-ray crystallography. The indole ring in this structure is essentially planar, and the crystal structure is stabilized by hydrogen bonds, which are crucial for the stability and reactivity of the compound .
Chemical Reactions Analysis
While specific chemical reactions of 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid are not detailed in the provided papers, the synthesis and reactivity of similar compounds suggest that the indole ring and the amino acid moiety can undergo various reactions. These may include N-formylation, which has been successfully applied to related 3-(heteroaryl)alanine compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with similar structures have been characterized using spectroscopic methods and quantum chemical calculations. For instance, (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid has been studied for its intramolecular and intermolecular interactions, which are quantified using Hirshfeld surface analysis and DFT calculations. These interactions, including hydrogen bonding and carbonyl-carbonyl contacts, significantly contribute to the stability of the compound . The crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acid also highlights the importance of hydrogen bonding in determining the physical properties of these compounds .
Applications De Recherche Scientifique
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities have created interest among researchers to synthesize a variety of indole derivatives .
For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been prepared and reported as antiviral agents . Similarly, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole have been prepared and investigated in vitro for antiviral activity .
Indole derivatives like tryptophan and tryptamine have been investigated for DNA cleaving activity . Compounds similar to “2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic Acid” have shown inhibitory activity .
-
Pharmaceutical Applications
- Indole derivatives have been found in many important synthetic drug molecules . They have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- For instance, 2-Arylpropanoic acids, an important class of non-steroidal anti-inflammatory drugs (NSAIDs), are widely used for the treatment of various types of arthritis and musculoskeletal disorders .
- Another example is the use of indole-3-propionic acid and 5-methoxy-indole carboxylic acid derivatives. These compounds have shown a potent MAO-B inhibitory effect, which could be beneficial in the treatment of neurodegenerative disorders .
-
Chemical Synthesis
- Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology .
- The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
-
Corrosion Inhibition
- Indole derivatives have been used as corrosion inhibitors for metals. For example, 2-amino-4-methoxy-6-methyl-1,3,5-triazine was used to prevent mild steel against corrosion in 0.5M HCl solution . The effectiveness of the compound as a corrosion inhibitor was studied via electrochemical, surface, and theoretical calculation techniques .
-
DNA Cleavage Activity
-
Synthesis of Alkaloids
- Indoles are a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties .
-
Pharmacological Activities
- Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .
Propriétés
IUPAC Name |
2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-17-10-4-2-3-9-11(10)7(6-14-9)5-8(13)12(15)16/h2-4,6,8,14H,5,13H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXPKRIKQJEAOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=CN2)CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40460200 |
Source


|
| Record name | 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40460200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic Acid | |
CAS RN |
199540-73-3 |
Source


|
| Record name | 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40460200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

